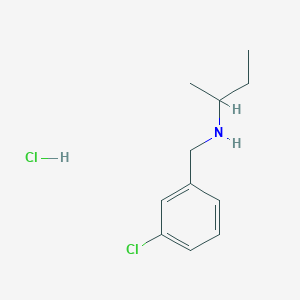
N-(3-Chlorobenzyl)-2-butanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Chlorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-48-3 . It has a molecular weight of 220.14 and its IUPAC name is N-(3-chlorobenzyl)-1-propanamine hydrochloride . It is stored at room temperature and is a solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the chlorination of benzylic C-H bonds . A safe chlorine source like N-chlorosuccinimide can be used with a photocatalyst to achieve this chlorination under visible light irradiation . This method works effectively for electron-deficient substrates .Molecular Structure Analysis
The InChI code for “N-(3-Chlorobenzyl)-2-butanamine hydrochloride” is 1S/C10H14ClN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H .Chemical Reactions Analysis
Amines like “N-(3-Chlorobenzyl)-2-butanamine hydrochloride” can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable .Physical And Chemical Properties Analysis
“N-(3-Chlorobenzyl)-2-butanamine hydrochloride” has a molecular weight of 234.17 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
Studies on compounds similar to "N-(3-Chlorobenzyl)-2-butanamine hydrochloride" have demonstrated potential neuroprotective effects. For instance, LY042826 and LY393615 have shown significant protection against ischemia-induced hippocampal damage and reduced infarct volume following cerebral artery occlusion, suggesting a role in mitigating brain injury (Hicks et al., 2000; Bogaert et al., 2001).
Antifungal Activity
Research on benzylamine derivatives, like butenafine hydrochloride, has highlighted their efficacy against dermatophytosis, showcasing the antimycobacterial properties of benzylamines (Arika et al., 1990; Meindl et al., 1984). These findings may suggest potential antifungal and antimicrobial applications for "N-(3-Chlorobenzyl)-2-butanamine hydrochloride".
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of related compounds, such as 3-n-Butylphthalide (NBP), provide insights into how similar compounds are metabolized and excreted in humans, indicating potential applications in drug development and therapeutic interventions (Diao et al., 2013).
Synthesis and Catalysis
Research on the synthesis and catalysis involving similar chemical structures has explored their utility in organic synthesis, demonstrating the versatility of these compounds as intermediates for the asymmetric synthesis of amines and other chemical entities (Ellman et al., 2002; Ross, 1969).
Conformational Dynamics
The study of conformational dynamics in hydrocarbon chains, such as those in N,N-dimethyl-2-butanamine, offers insights into the structural behavior of flexible molecules, which could be relevant for understanding the physical and chemical properties of "N-(3-Chlorobenzyl)-2-butanamine hydrochloride" (Minitti & Weber, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBIVGLGZBVCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)



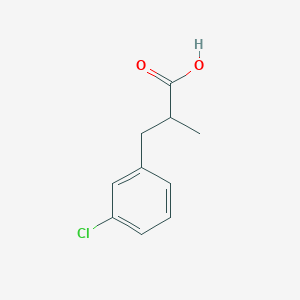
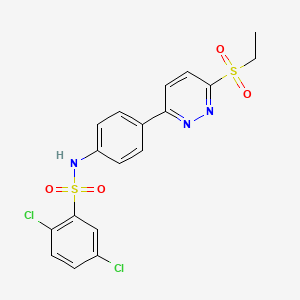
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)
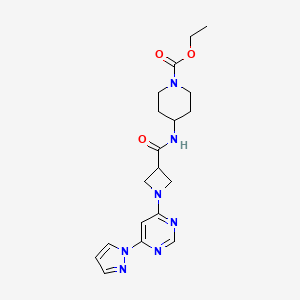

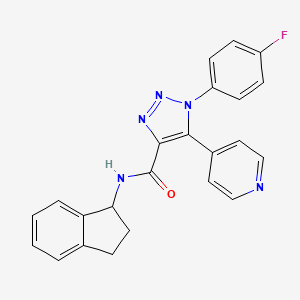
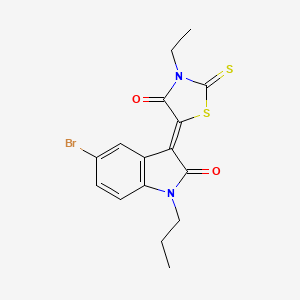
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)